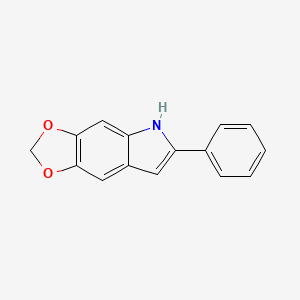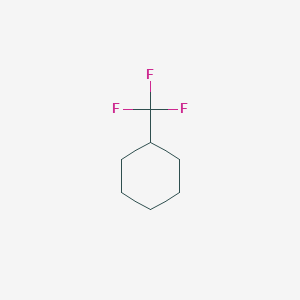
(Trifluoromethyl)cyclohexane
Overview
Description
(Trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring. This compound is notable for its unique structural properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups are prevalent in pharmaceutical and agrochemical compounds . They often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
(Trifluoromethyl)cyclohexane is involved in the process of trifluoromethylation, which is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . This process is often catalyzed by photoredox processes . The trifluoromethyl group is generated as a radical, which can then interact with its targets .
Biochemical Pathways
Trifluoromethylation is a type of chemical reaction that introduces a trifluoromethyl group into a molecule . This process is often catalyzed by photoredox processes .
Pharmacokinetics
It’s known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity , which could potentially impact the bioavailability of the compound.
Result of Action
The introduction of a trifluoromethyl group into a molecule can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
It’s known that the trifluoromethylation process, in which it plays a role, can be catalyzed by photoredox processes , suggesting that light could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Trifluoromethyl)cyclohexane typically involves the hydrogenation of hexatrifluoromethylbenzene. This process is challenging and requires elevated temperatures and pressures. For instance, a reaction conducted by O’Hagan’s lab required 14 days to achieve the desired material with a yield of just 13% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the complexity and low yield of the synthetic process. advancements in trifluoromethylation techniques, such as photoredox catalysis, may offer more efficient production routes in the future .
Chemical Reactions Analysis
Types of Reactions: (Trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanol, while reduction could produce cyclohexane derivatives with varying degrees of fluorination .
Scientific Research Applications
(Trifluoromethyl)cyclohexane has several scientific research applications:
Comparison with Similar Compounds
Trifluoromethane: A simpler compound with a single trifluoromethyl group attached to a hydrogen atom.
Trifluoroethane: Contains a trifluoromethyl group attached to an ethane backbone.
Hexakis(trifluoromethyl)benzene: A more complex compound with six trifluoromethyl groups attached to a benzene ring.
Uniqueness: (Trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure combined with the trifluoromethyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
trifluoromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPZOKVSFMRGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424089 | |
| Record name | (trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-75-2 | |
| Record name | (Trifluoromethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: All-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane exhibits a unique stereochemistry where all six trifluoromethyl (CF3) groups are located on the same side of the cyclohexane ring. [] This arrangement creates significant steric hindrance and results in a high barrier to ring inversion, calculated to be 27 kcal/mol. []
A: The all-cis configuration of the CF3 groups in all-cis 1,2,3,4,5,6-hexakisthis compound leads to an uneven distribution of electron density. X-ray crystallography and electrostatic profile analysis reveal a concentrated positive charge on the hydrogen face and a diffuse negative charge on the fluorine face of the molecule. [] This polarity enables the electropositive hydrogen face to coordinate with anions, displaying a particularly strong affinity for chloride ions (K≈103). []
A: Yes, difluoromethyl-substituted cyclohexanes can be synthesized by reacting unsaturated aldehydes with sulfur tetrafluoride (SF4) in the presence of potassium fluoride (KF). [] This reaction pathway offers a method for introducing fluorine atoms into cyclohexane structures.
A: 5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a valuable building block in organic synthesis. [, ] Its structure allows for further functionalization and incorporation into more complex molecules, including bis-trifluoromethyl xanthene dione derivatives, which hold potential applications in pharmaceuticals, agriculture, and materials science. []
A: The equilibrium between the diastereoisomers of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diols, formed during trifluoroacetone trimerization, is significantly affected by solvent properties. [] Solvents with weak donor numbers, indicating lower basicity, favor the diastereoisomers with 1,3-cis-diaxial hydroxyl groups. []
A: Yes, machine learning algorithms, specifically support vector machines (SVM) utilizing RDKit descriptors, have demonstrated success in predicting the inhibitory activity of molecules containing this compound groups against microsomal prostaglandin E2 synthase‐1 (mPGES‐1). [] This approach enables the identification of potentially potent mPGES‐1 inhibitors, which are relevant for treating inflammation.
A: Analysis of machine learning models, particularly those employing attention mechanisms, has revealed that the benzamide and trifluoromethyl cyclohexane groups are favorable substructures for enhancing the inhibitory activity against mPGES-1. [] This knowledge guides the design of novel mPGES-1 inhibitors with improved potency.
A: Decafluoro-1,3-bis-trifluoromethyl-cyclohexane serves as a solvent in studies investigating diffusion coefficients of various compounds, including 3,3-diethyl-pentane and 9H-xanthene-9-thione. [, ] Its unique properties make it suitable for studying molecular diffusion processes.
A: Yes, the vapor-liquid equilibrium of uranium hexafluoride with decafluorobisthis compound (C8F16) has been studied extensively. [] This research determined experimental diagrams for vapor-liquid equilibrium and vapor-liquid temperature-composition, providing valuable data for separation processes involving these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



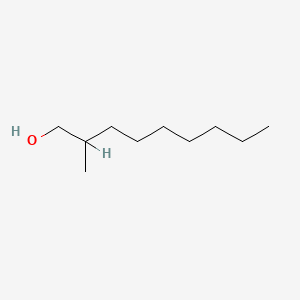
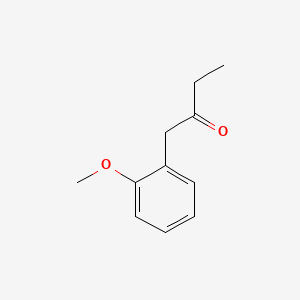
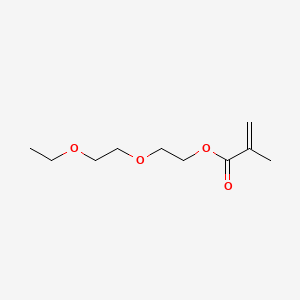

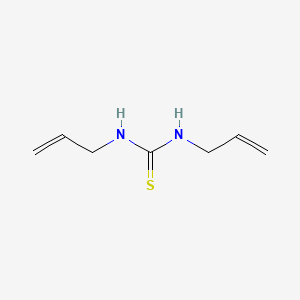
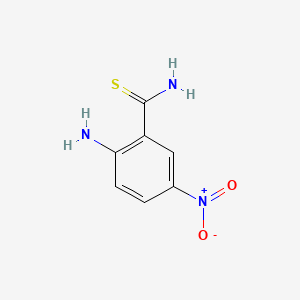
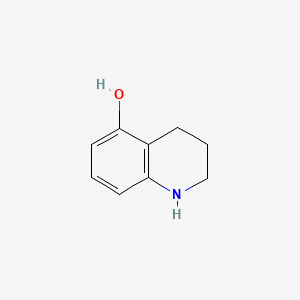
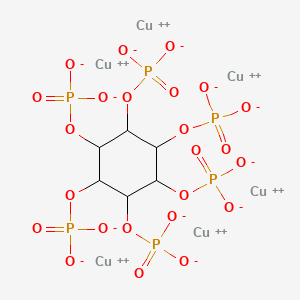
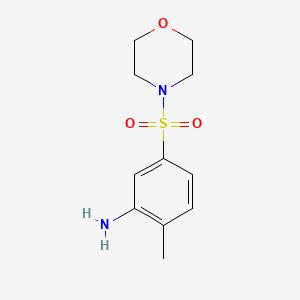
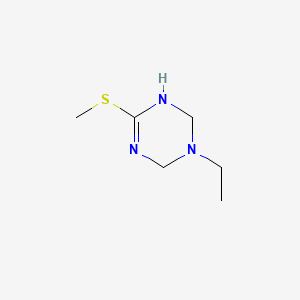
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
